2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Description
# Introduction to Oxadiazole Chemistry
## 1.1. Historical Development of 1,2,4-Oxadiazole Research
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole" . Despite its early discovery, significant interest in its biological applications emerged nearly a century later. In the 1940s, studies on 1,2,4-oxadiazole derivatives began, culminating in the 1960s with Oxolamine, the first commercial drug containing this scaffold, marketed as a cough suppressant .
**Key Milestones in 1,2,4-Oxadiazole Research**
| Year | Discovery/Advancement | Significance |
|------|------------------------|--------------|
| 1884 | Synthesis by Tiemann and Krüger | First isolation of the 1,2,4-oxadiazole core |
| 1940s | Initial biological activity studies | Exploration of antitussive and spasmolytic properties |
| 1960s | Development of Oxolamine | First FDA-approved 1,2,4-oxadiazole-based drug |
| 2010s | Mechanochemical synthesis methods | Eco-friendly approaches for heterocyclization |
Recent advances include mechanochemical synthesis, which avoids toxic solvents and improves yields , and photochemical [3+2]-cycloadditions for constructing trisubstituted derivatives .
---
## 1.2. Significance of Pyridine-Substituted Oxadiazoles
Pyridine-substituted 1,2,4-oxadiazoles are prized for their dual aromatic systems, enhancing electronic stability and bioactivity. The pyridine ring contributes to:
- **Hydrogen-bonding interactions** with biological targets (e.g., enzymes, receptors).
- **π-Stacking capabilities** for improved binding affinity.
- **Tunable electronic properties** via substitution at pyridine positions .
**Notable Pyridine-Substituted 1,2,4-Oxadiazoles and Their Applications**
| Compound | Biological Activity | Target/Application |
|----------|---------------------|--------------------|
| 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole | Antimicrobial | Bacterial efflux pump inhibition |
| 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide | Anticancer | SK-MEL-2 melanoma cell inhibition |
| 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | Material science | Supramolecular liquid crystals |
These compounds exhibit broad-spectrum activity, including antiproliferative effects against cancer cell lines (e.g., PANC-1, SK-MEL-2) and inhibition of carbonic anhydrase isoforms .
---
## 1.3. Positioning of 2-Methyl-1-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Propan-1-Amine in Heterocyclic Chemistry
This compound combines a 1,2,4-oxadiazole core with a pyridin-4-yl group and a branched alkylamine side chain, enabling unique interactions:
**Structural Features and Comparative Analysis**
| Feature | Role in Bioactivity | Comparison to Analogues |
|---------|---------------------|--------------------------|
| Pyridin-4-yl at C3 | Enhances π-stacking with aromatic residues | More potent than pyridin-3-yl analogues in kinase inhibition |
| Methyl branch at C2 | Improves metabolic stability | Reduces CYP450-mediated oxidation vs. linear chains |
| Propan-1-amine moiety | Facilitates salt bridge formation | Similar to sulfonamide-containing oxadiazoles in CA inhibition |
**Synthetic Routes**
1. **Amidoxime Pathway**: Reacting pyridine-4-carboxamidoxime with methylpropanoyl chloride, followed by cyclization .
2. **Cycloaddition Approach**: [3+2] cycloaddition of nitrile oxides with pyridinyl nitriles .
This compound’s hybrid structure positions it as a multitarget agent, with potential applications in oncology (e.g., kinase inhibition) and antimicrobial therapy .
Properties
IUPAC Name |
2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7(2)9(12)11-14-10(15-16-11)8-3-5-13-6-4-8/h3-7,9H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBOSRNJRZXAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171848 | |
| Record name | α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036572-10-7 | |
| Record name | α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036572-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable hydrazide with a nitrile to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Compounds containing oxadiazole moieties have been evaluated for their anti-inflammatory properties. In vitro studies demonstrate that these compounds can reduce inflammation markers in cell cultures, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
There is growing interest in the anticancer properties of oxadiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth in animal models . Further research is needed to elucidate the mechanisms involved.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline a common synthetic route:
- Formation of Oxadiazole Ring: The initial step involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring.
- Pyridine Substitution: The introduction of a pyridine moiety is achieved through electrophilic substitution reactions.
- Final Amine Functionalization: The final step involves alkylation or reductive amination to introduce the propanamine side chain.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various oxadiazole derivatives against resistant bacterial strains. The results showed that compounds similar to 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amines exhibited significant inhibitory effects compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled study assessing anti-inflammatory responses in murine models, researchers found that administering oxadiazole derivatives led to a marked reduction in paw edema compared to untreated controls. This suggests potential therapeutic applications for inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Variations and Implications
Aromatic vs. Pyridine-containing analogs (e.g., ) are more likely to engage in receptor-ligand interactions, as seen in SLF108185117’s role in S1P transport inhibition .
Chain Length and Branching
- The ethan-1-amine chain () reduces steric bulk compared to the target compound’s propan-1-amine, possibly affecting membrane permeability or binding pocket fit.
- Methylthio substitution () adds a sulfur atom and increases molecular weight, which may influence pharmacokinetics (e.g., metabolic stability).
Biological Activity Trends Compounds with long hydrophobic tails (e.g., SLF108185117’s decylphenyl group) show efficacy in lipid-related pathways, such as S1P transport inhibition .
Biological Activity
The compound 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine , a derivative of the oxadiazole family, has garnered attention for its diverse biological activities. Oxadiazole derivatives are known for their potential in drug discovery due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O |
| Molecular Weight | 218.27 g/mol |
| LogP | 2.1798 |
| Polar Surface Area | 68.293 Ų |
The compound features a pyridine ring and an oxadiazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole scaffold have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies reported that derivatives of oxadiazole possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In vivo studies have shown that oxadiazole derivatives can reduce inflammation in animal models. For example, administration of related compounds has resulted in significant reductions in paw edema in carrageenan-induced models, suggesting potential utility in treating inflammatory conditions .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in disease processes:
- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a role in cancer progression and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in neurotransmission and inflammation .
Case Studies
Several studies have reported on the efficacy of oxadiazole derivatives:
Study 1: Anticancer Activity
A study evaluated a series of oxadiazole derivatives for their anticancer activity against a panel of human tumor cell lines. The results indicated that modifications to the pyridine ring significantly enhanced cytotoxicity. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Study 2: Anti-inflammatory Activity
In a model assessing anti-inflammatory effects, derivatives including our compound showed significant inhibition of edema formation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of a nitrile derivative with hydroxylamine, followed by alkylation. Key intermediates (e.g., oxadiazole rings) are formed under reflux in ethanol/water mixtures. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of hydroxylamine) and using catalysts like DCC for amide coupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
Q. How are structural characterization techniques (e.g., NMR, HRMS) applied to confirm the identity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on chemical shifts: pyridinyl protons (~8.5–8.7 ppm), oxadiazole-linked methyl groups (~1.3–1.5 ppm), and amine protons (~2.8–3.2 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy.
- 19F NMR (if fluorinated analogs are synthesized): Detects fluorine substitution patterns .
Advanced Research Questions
Q. What strategies are used to resolve crystallographic data for this compound, particularly when dealing with low-resolution or twinned crystals?
- Methodology : Use SHELX programs (SHELXD for phase solution, SHELXL for refinement). For twinned data, apply twin law matrices (e.g., -h, -k, l) and refine using HKLF5 format. Incorporate restraints for bond lengths/angles in low-resolution datasets. Validate with R-factor convergence (<5%) and Fo/Fc maps .
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., proteases or receptors)?
- Methodology :
- Target Preparation : Retrieve protein structures (e.g., SARS-CoV-2 main protease from PDB: 6LU7).
- Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).
- Docking : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (e.g., pyridinyl N with His41) and hydrophobic interactions. Validate with MD simulations (NAMD, 100 ns) .
Q. What pharmacological assays are suitable for evaluating the bioactivity of this compound, and how can false positives be minimized?
- Methodology :
- In vitro assays : Use fluorescence-based assays (e.g., Spns2-dependent S1P transport inhibition) with SLF108185117 as a reference.
- Controls : Include vehicle-only and known inhibitors (e.g., SLB112216818) to validate signal specificity.
- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 values. Replicate assays in triplicate to reduce noise .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology :
- Core modifications : Replace pyridinyl with fluorophenyl (see Compound 6d in ) to assess π-π stacking effects.
- Substituent analysis : Compare logP (via HPLC) and potency (IC50) to identify hydrophobic tolerances.
- Pharmacophore modeling : Use Schrödinger’s Phase to map critical H-bond acceptors (oxadiazole O) and aromatic regions .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported bioactivity data for oxadiazole derivatives?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, CB2 receptor affinity may vary between CHO-K1 and HEK293 cells due to receptor density differences.
- Statistical validation : Apply ANOVA to assess inter-study variability. Use funnel plots to detect publication bias .
Q. What advanced analytical techniques can resolve overlapping peaks in NMR spectra of structurally similar analogs?
- Methodology :
- 2D NMR : Utilize HSQC to correlate 1H-13C signals and COSY to identify scalar couplings.
- Dynamic NMR : Heat samples to 50°C to reduce rotational barriers and split overlapping proton signals.
- DFT calculations : Predict chemical shifts (GIAO method) to assign ambiguous peaks .
Experimental Design & Safety
Q. What safety protocols are critical when handling reactive intermediates during synthesis (e.g., nitrile precursors)?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
